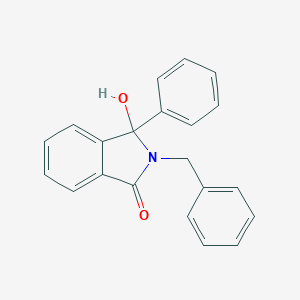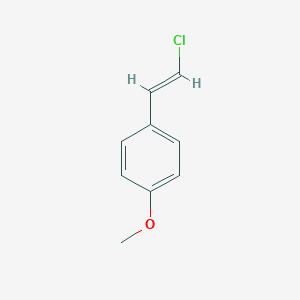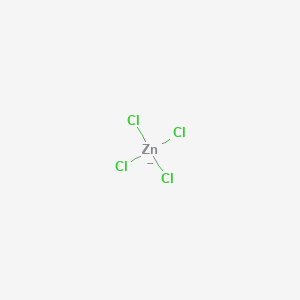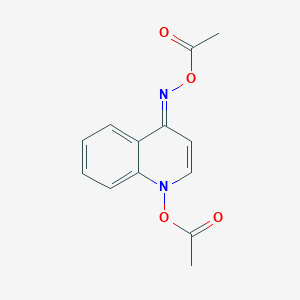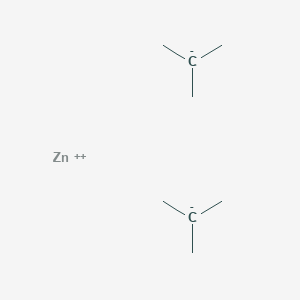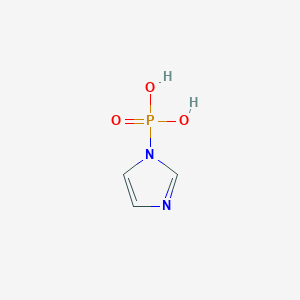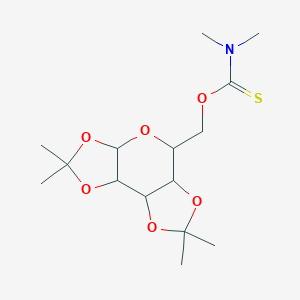
Dimethylthiocarbamoyl isopropylidene galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylthiocarbamoyl isopropylidene galactopyranose, commonly known as DMTG, is a synthetic carbohydrate derivative that has been extensively studied for its various biochemical and physiological effects. It is a white, crystalline powder that is soluble in water and commonly used in laboratory experiments.
Aplicaciones Científicas De Investigación
DMTG has been extensively studied for its various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a glycosyl donor in glycosylation reactions, and as a building block for the synthesis of complex carbohydrates. DMTG has also been used in the synthesis of glycoconjugates, which have potential applications in drug delivery and vaccine development.
Mecanismo De Acción
The mechanism of action of DMTG is not fully understood, but it is believed to act as a glycosyl donor in glycosylation reactions. DMTG has been shown to selectively activate certain glycosyl acceptors, leading to the formation of specific glycosidic linkages. This selectivity is thought to be due to the steric and electronic effects of the DMTG group.
Efectos Bioquímicos Y Fisiológicos
DMTG has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the activity of certain enzymes, and modulate the immune response. DMTG has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTG has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. DMTG is also stable under a wide range of conditions, making it useful for a variety of experiments. However, DMTG has some limitations as well. It can be difficult to work with due to its high reactivity, and its selectivity can be unpredictable in some cases.
Direcciones Futuras
There are several future directions for the study of DMTG. One area of research is the development of new glycosylation reactions using DMTG as a glycosyl donor. Another area of research is the synthesis of complex carbohydrates using DMTG as a building block. Additionally, DMTG has potential applications in drug delivery and vaccine development, and further research in these areas is needed.
Conclusion:
In conclusion, DMTG is a synthetic carbohydrate derivative that has been extensively studied for its various biochemical and physiological effects. It is easy to synthesize and has a high yield, making it useful for a variety of lab experiments. DMTG has potential applications in drug delivery and vaccine development, and further research in these areas is needed.
Métodos De Síntesis
DMTG can be synthesized through a multi-step process starting with the reaction of methyl isothiocyanate with galactose. This reaction leads to the formation of a thiourea derivative, which is then treated with potassium hydroxide to produce DMTG. The final product is purified through recrystallization and chromatography.
Propiedades
Número CAS |
16795-64-5 |
|---|---|
Nombre del producto |
Dimethylthiocarbamoyl isopropylidene galactopyranose |
Fórmula molecular |
C15H25NO6S |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
O-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C15H25NO6S/c1-14(2)19-9-8(7-17-13(23)16(5)6)18-12-11(10(9)20-14)21-15(3,4)22-12/h8-12H,7H2,1-6H3 |
Clave InChI |
WNSWLHRFBBLOQO-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC(=S)N(C)C)C |
SMILES canónico |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC(=S)N(C)C)C |
Sinónimos |
1-O,2-O:3-O,4-O-Bis(1-methylethylidene)-α-D-galactopyranose dimethylcarbamothioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



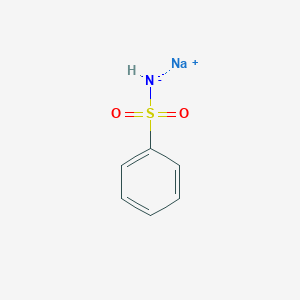
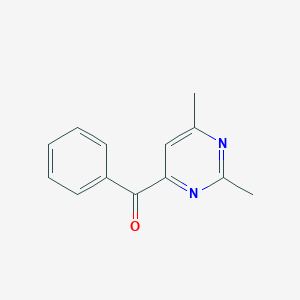
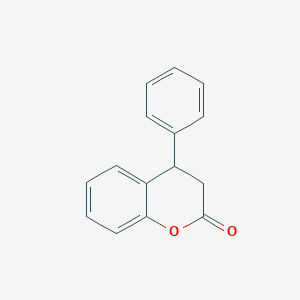
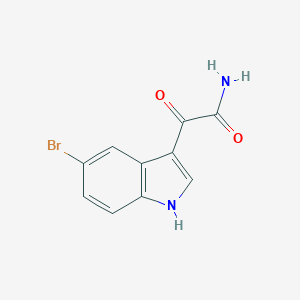

![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)
